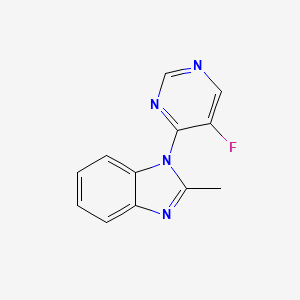

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features both a pyrimidine and a benzodiazole ring in its structure

Métodos De Preparación

The synthesis of 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole typically involves multi-step reactions starting from commercially available precursorsReaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

The compound 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole is a relatively novel chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the fluoropyrimidine moiety. The compound's structure features a benzodiazole ring fused with a pyrimidine derivative, which is crucial for its biological activity.

Table 1: Key Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 5-Fluoropyrimidine + 2-Methylbenzodiazole | 85 | |

| 2 | Cyclization under acidic conditions | 90 |

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that derivatives of benzodiazole exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the fluoropyrimidine moiety enhances the compound's interaction with biological targets involved in cancer progression.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. These findings suggest that this compound could serve as a lead structure for further optimization in anticancer drug development.

Antimicrobial Properties

Another significant application lies in its antimicrobial properties. Compounds containing benzodiazole and pyrimidine rings have been reported to show activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. The unique structural features of this compound suggest it may interact with neuroreceptors or inhibit pathways associated with neurodegeneration.

Research Findings

Preliminary in vivo studies indicated that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in animal models of neurodegenerative diseases. These findings warrant further investigation into its mechanism of action and potential therapeutic applications in neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds such as:

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: This compound is also a fluoropyrimidine derivative and is studied for its selective inhibition of TYK2, a target in immune-mediated diseases.

Benzoylurea derivatives containing a pyrimidine moiety: These compounds are explored for their antifungal and antibacterial activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research applications.

Actividad Biológica

1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C10H9FN2 and has a molecular weight of approximately 180.19 g/mol. Its structure features a benzodiazole ring fused with a pyrimidine moiety, which is essential for its biological activity.

Structural Formula

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against resistant strains of bacteria. This is particularly relevant given the global rise in antibiotic resistance .

Anticancer Activity

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent activity. The mechanism was attributed to the induction of apoptosis through caspase activation .

Antibacterial Studies

In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had an MIC (minimum inhibitory concentration) value significantly lower than traditional antibiotics, suggesting it could be a viable alternative for treating resistant infections .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

1-(5-fluoropyrimidin-4-yl)-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-9(13)6-14-7-15-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYRAVATCUZRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=NC=NC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.